(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid
Description
Properties
CAS No. |
130414-30-1 |
|---|---|
Molecular Formula |
C20H27F3N2O5 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25-15(17(26)27)10-6-7-13-24-19(29)20(21,22)23/h3-5,8-9,15-16,25H,2,6-7,10-13H2,1H3,(H,24,29)(H,26,27)/t15-,16+/m0/s1 |
InChI Key |
YNLDFNVDZZGPHE-JKSUJKDBSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C(CCCCN)C(=O)O)C(=O)C(F)(F)F |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |
Other CAS No. |
130414-30-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid typically involves multiple steps:
Protection of the amino group: The amino group of L-lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Introduction of the ethoxycarbonyl group: The protected lysine is reacted with ethyl chloroformate to introduce the ethoxycarbonyl group.
Addition of the phenylpropyl group: The intermediate is then reacted with a phenylpropyl halide under basic conditions to attach the phenylpropyl group.
Trifluoroacetylation: Finally, the trifluoroacetyl group is introduced using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxycarbonyl or phenylpropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Protein binding: The compound may interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Compound A with structurally related compounds from the provided evidence:
† Calculated based on molecular formula.
Key Structural Differences
Backbone Modifications: Compound A and Lisinopril share a lysine-derived backbone but differ in N-terminal substituents. Lisinopril incorporates a pyrrolidine-2-carboxylic acid group, enhancing its ACE-binding affinity , while Compound A uses an ethoxy-oxo-phenylbutan-2-yl group for lipophilicity . 6-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid () lacks the phenyl and ethoxy groups, simplifying its structure for broader bioconjugation applications.
Protective Groups :
- The phenylmethoxycarbonyl (Cbz) group in CAS 2212-75-1 () is a classical protecting group for amines in peptide synthesis, whereas Compound A ’s trifluoroacetyl group offers stronger electron-withdrawing effects, improving stability under acidic conditions .
Functional Moieties: Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate () introduces a methyl ester, making it a prodrug candidate with enhanced membrane permeability compared to carboxylic acid derivatives .
Research Findings
Stability and Metabolic Resistance
- The trifluoroacetyl group in Compound A and CAS 407-91-0 significantly reduces enzymatic deacylation rates compared to acetyl or benzoyl derivatives. This property is critical for prolonging the half-life of peptide-based therapeutics .
- Lisinopril’s hydroxy-oxo-phenylbutan-2-yl group facilitates hydrogen bonding with ACE active sites, but its lack of trifluoroacetyl makes it less stable in plasma compared to Compound A .
Pharmacological Implications
- Lisinopril’s clinical success highlights the importance of pyrrolidine-2-carboxylic acid in ACE inhibition, whereas Compound A’s trifluoroacetyl group may offer advantages in targeting cysteine proteases or kinases .
Biological Activity
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid, also known as a derivative of amino acids with complex structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits properties that may influence various biological pathways, making it a subject of interest for further research.
Chemical Structure and Properties
The chemical formula for this compound is , and it possesses a molecular weight of approximately 432.43 g/mol. The structural complexity is indicated by multiple functional groups, including an amino group, an ethoxy carbonyl moiety, and a trifluoroacetyl group.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.43 g/mol |
| Functional Groups | Amino, Ethoxy, Trifluoroacetyl |
| Solubility | Soluble in polar organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is thought to modulate enzymatic activities and influence metabolic pathways due to its structural resemblance to naturally occurring amino acids and peptides.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.
- Receptor Interaction : There is a possibility of interaction with neurotransmitter receptors due to the amino acid-like structure, which could influence neurochemical signaling.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be relevant for reducing oxidative stress in biological systems.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of structurally related compounds. For instance:
- Study on Antioxidant Activity : Research demonstrated that derivatives similar to (2S)-6-amino acid exhibited significant antioxidant properties in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
- Enzyme Interaction Studies : Investigations into the inhibition of specific enzymes (e.g., proteases) revealed that modifications at the amino acid level can lead to increased inhibitory potency, indicating a promising avenue for drug development.
Toxicology and Safety Profile
The safety profile of this compound has not been extensively documented; however, related compounds have shown low toxicity levels in preliminary assessments. Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the key synthetic strategies for constructing the (2S)-6-aminohexanoic acid backbone with trifluoroacetyl and ethoxy-oxo-phenylbutan substituents?
The synthesis typically involves chiral auxiliaries and coupling reactions. For example, tert-butyl oxazinane derivatives (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can act as chiral templates to control stereochemistry during amino acid backbone formation . Sequential coupling of boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and protecting group strategies (e.g., trifluoroacetyl for amine protection) are critical for introducing substituents .
Q. Which analytical methods are most reliable for characterizing this compound’s stereochemical purity?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR validate structural integrity. Chiral HPLC or supercritical fluid chromatography (SFC) with columns like Chiralpak® IC resolves enantiomeric excess (>98% ee) . X-ray crystallography of intermediates (e.g., oxazinane derivatives) provides absolute configuration validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the coupling of the trifluoroacetyl-protected amine with the ethoxy-oxo-phenylbutan fragment?
Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) with ligands like tricyclohexylphosphine enhance cross-coupling efficiency in boronate reactions .
- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while methyl tert-butyl ether aids in post-reaction purification .
- Temperature control : Maintaining 95°C during Suzuki-Miyaura coupling minimizes side reactions .
Q. What strategies mitigate racemization during the deprotection of chiral intermediates?
Q. How do solvent polarity and temperature influence the stability of the trifluoroacetyl group under basic conditions?
Trifluoroacetyl groups are susceptible to hydrolysis in aqueous basic media. Non-polar solvents (e.g., THF) and temperatures below 25°C stabilize the group during reactions. Kinetic studies show a hydrolysis half-life of >24 hours in THF at pH 8 .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields (50–95%) for the final coupling step?
Discrepancies arise from:
- Catalyst loading : Lower Pd(OAc) concentrations (<2 mol%) reduce side-product formation but slow reaction kinetics .
- Purification methods : Column chromatography vs. SFC can lead to yield variations due to differing recovery efficiencies .
- Starting material purity : Enantiomeric impurities in oxazinane precursors propagate through synthetic steps, reducing effective yields .
Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values?
- Standardize chiral stationary phases (e.g., Chiralpak® IC) and mobile phase compositions (e.g., MeOH/CO for SFC) across studies .
- Validate ee using multiple techniques (e.g., NMR with chiral shift reagents and HPLC) to rule out method-specific artifacts .
Methodological Recommendations
Q. What purification techniques are optimal for isolating the final compound with high purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
